molecular formula C17H21FN4O2 B13668295 tert-Butyl 3-(4-fluorobenzyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate

tert-Butyl 3-(4-fluorobenzyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate

Cat. No.: B13668295
M. Wt: 332.4 g/mol
InChI Key: DTXGIUILJSZPOR-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-fluorobenzyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(4-fluorobenzyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate typically involves multiple steps. One common method includes the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol at elevated temperatures to form the pyrazine core. This intermediate is then reacted with tert-butyl 4-fluorobenzylcarbamate under specific conditions to yield the final product .

Industrial Production Methods

For industrial production, the synthesis route is optimized to ensure high yield and purity. This often involves the use of automated reactors and precise control of reaction conditions such as temperature, pH, and solvent composition. The final product is purified using techniques like recrystallization and chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(4-fluorobenzyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl 3-(4-fluorobenzyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific kinases. It binds to the active site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways involved in cell proliferation and survival, leading to anti-tumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(4-fluorobenzyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its potential as a kinase inhibitor makes it a valuable compound for further research and development in medicinal chemistry .

Properties

IUPAC Name

tert-butyl 3-[(4-fluorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O2/c1-17(2,3)24-16(23)21-8-9-22-14(19-20-15(22)11-21)10-12-4-6-13(18)7-5-12/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXGIUILJSZPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NN=C2CC3=CC=C(C=C3)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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